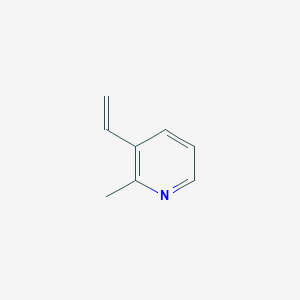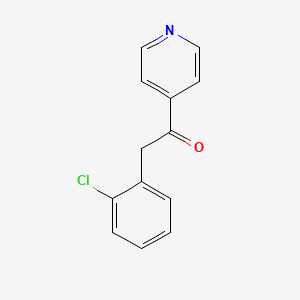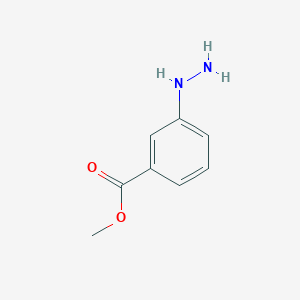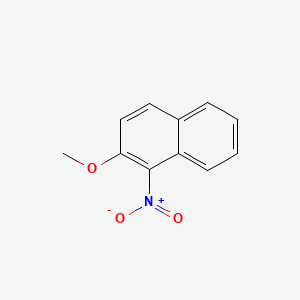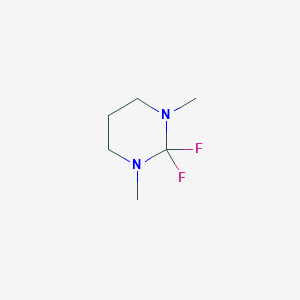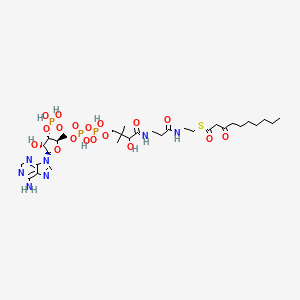
6-Chloro-3-cyano-4-methylcoumarin
Übersicht
Beschreibung
6-Chloro-3-cyano-4-methylcoumarin is a chemical compound with the molecular formula C11H6ClNO2 . It is a derivative of 3-cyanocoumarin, which is an important class of heterocycle for preparing methine dyes and bioactive compounds .
Synthesis Analysis
The synthesis of 3-cyanocoumarin derivatives, such as 6-Chloro-3-cyano-4-methylcoumarin, can be achieved by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . Another method involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-cyano-4-methylcoumarin consists of a coumarin core, which is a fused benzene and α-pyrone ring, with a chlorine atom at the 6th position, a cyano group at the 3rd position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-3-cyano-4-methylcoumarin, such as its vibrational frequencies and electronic spectra, have been studied using density functional theory (DFT) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-Chloro-3-cyano-4-methylcoumarin derivatives have been synthesized and characterized for various applications. For instance, the synthesis and characterization of novel metallo phthalocyanines substituted with 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin demonstrate the potential for developing new compounds with unique properties (Özdemir et al., 2019).
Antioxidant Properties
- Coumarin derivatives, including those related to 6-Chloro-3-cyano-4-methylcoumarin, have been evaluated for their antioxidant properties. Studies have shown that these compounds exhibit radical-scavenging abilities, suggesting their potential use in therapies or food preservation (Çavar et al., 2009).
Photophysical and Photochemical Properties
- Research on Zinc(II) and Chloroindium(III) phthalocyanines bearing coumarin derivatives, including structures similar to 6-Chloro-3-cyano-4-methylcoumarin, has provided insights into their photophysicochemical properties. These studies are crucial for understanding the potential applications of these compounds in areas like photodynamic therapy (Kuruca et al., 2018).
Applications in Cancer Research
- Coumarin derivatives have been studied for their potential anti-cancer properties. For example, a study on the anti-proliferative effects of a novel copper(II) complex using 4-methylcoumarin-6,7-dioxactetate indicates the potential of such compounds in cancer treatment (Thati et al., 2007).
Photodimerization Studies
- 6-alkylcoumarins, closely related to 6-Chloro-3-cyano-4-methylcoumarin, have been studied for their photodimerization properties. These studies have implications for understanding the photochemical behavior of coumarin derivatives (Yu et al., 2003).
Safety and Hazards
6-Chloro-3-cyano-4-methylcoumarin is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
The future directions for research on 6-Chloro-3-cyano-4-methylcoumarin and other coumarin derivatives could involve exploring their potential applications in biomedicine and materials synthesis . The incorporation of metals into coumarin derivatives to enhance their pharmacological activity is another promising area of research .
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTVXFGXASPMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351005 | |
| Record name | 6-chloro-3-cyano-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-cyano-4-methylcoumarin | |
CAS RN |
56394-24-2 | |
| Record name | 6-chloro-3-cyano-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




